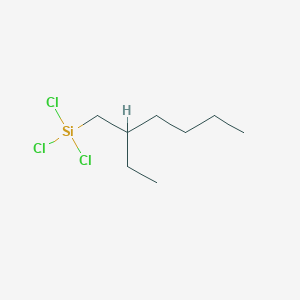

Trichloro(2-ethylhexyl)silane

説明

Trichloro(2-ethylhexyl)silane is an organosilicon compound with the chemical formula C8H17Cl3Si . It is a colorless to pale yellow liquid with a strong odor . It is soluble in some organic solvents such as ethers and ketones, but insoluble in water . It is mainly used as an intermediate and functional reagent in silicone synthesis . It can be used as a starting material for the synthesis of antibacterial agents, fluorescent dyes, silicone rubber crosslinking agents, and other compounds .

Synthesis Analysis

Trichloro(2-ethylhexyl)silane can be prepared by reacting 2-Ethylhexanol with silicon chloride . The specific reaction conditions and steps may vary depending on the preparation method .Molecular Structure Analysis

The molecular formula of Trichloro(2-ethylhexyl)silane is C8H17Cl3Si . Its molar mass is 247.67 .Chemical Reactions Analysis

Chlorosilanes, including Trichloro(2-ethylhexyl)silane, can be reduced in two one-electron steps at potentials more positive than -1V vs SCE . The solvent type (THF, MeCN), silane type, and polymerization and electrolyte concentration were found to greatly impact the reduction potential .Physical And Chemical Properties Analysis

Trichloro(2-ethylhexyl)silane is a colorless to pale yellow liquid . It has a strong odor and is soluble in some organic solvents (such as ethers and ketones), but insoluble in water . Its molecular formula is C8H17Cl3Si and its molar mass is 247.67 .科学的研究の応用

1. Surface Modification and Coating Applications

Trichloro(2-ethylhexyl)silane and related compounds have been explored for surface modification, particularly in the development of self-assembled monolayers on silicon surfaces. For instance, Banaszak et al. (2009) synthesized model long-chain trichloro[ω-(trimethylsilyl)alkynyl]silanes, which are useful for forming multilayers on hydroxylated silicon surfaces and for further chemical modification of monolayers (Banaszak, Xu, Bardeau, Castanet, & Mortier, 2009). Additionally, Owen and Williams (1991) discussed the resurgence of interest in fluorosilicone materials, including trichloro- and trialkoxysilanes, for surface modification, which can have applications in lubricating treatments, adhesion control, textile treatments, and low-soiling coatings (Owen & Williams, 1991).

作用機序

The “coupling” mechanism of organofunctional silanes like Trichloro(2-ethylhexyl)silane depends on a stable link between the organofunctional group (Y) and hydrolyzable groups (X) in compounds of the structure X3SiRY . The organofunctional groups (Y) are chosen for reactivity or compatibility with the polymer while the hydrolyzable groups (X) are merely intermediates in the formation of silanol groups for bonding to mineral surfaces .

特性

IUPAC Name |

trichloro(2-ethylhexyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYZLXUWVUYXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trichloro(2-ethylhexyl)silane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B3253102.png)

![6-Oxa-2-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B3253164.png)

![4-[4-[4-(Dimethylamino)phenyl]-1,3-butadienyl]pyridine](/img/structure/B3253169.png)

![2-[4-Bromo-3-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B3253187.png)